molecular formula C12H8O B14742414 Cycloocta[4,5]benzo[1,2-B]oxirene CAS No. 540-46-5

Cycloocta[4,5]benzo[1,2-B]oxirene

Cat. No.: B14742414
CAS No.: 540-46-5
M. Wt: 168.19 g/mol
InChI Key: LWEAGLRRPXUFGY-UHFFFAOYSA-N
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Description

Cycloocta[4,5]benzo[1,2-B]oxirene is a complex organic compound characterized by its unique molecular structure, which includes a fused ring system incorporating both cyclooctane and benzene rings with an oxirene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cycloocta[4,5]benzo[1,2-B]oxirene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a bis-azido substituted fluorophore and Sondheimer diyne in water or organic solvents can yield the desired macrocyclic structure through a double 1,3-dipolar cycloaddition .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Cycloocta[4,5]benzo[1,2-B]oxirene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Cl2, Br2), Nucleophiles (e.g., NH3, OH-)

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Cycloocta[4,5]benzo[1,2-B]oxirene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Cycloocta[4,5]benzo[1,2-B]oxirene exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in bioorthogonal reactions, it can form stable covalent bonds with azides or alkynes, facilitating the tracking and imaging of biological processes . The compound’s unique structure allows it to participate in selective and efficient chemical transformations under physiological conditions.

Comparison with Similar Compounds

  • Cycloocta[4,5]benz[1,2-b]oxirene
  • Cyclopenta[b]benzofuran
  • Cyclopent[bc]benzopyran

Comparison: Cycloocta[4,5]benzo[1,2-B]oxirene stands out due to its unique fused ring system, which imparts distinct chemical and physical properties. Compared to Cyclopenta[b]benzofuran and Cyclopent[bc]benzopyran, this compound exhibits higher stability and reactivity, making it more suitable for specific applications in bioorthogonal chemistry and material science .

Properties

CAS No.

540-46-5

Molecular Formula

C12H8O

Molecular Weight

168.19 g/mol

IUPAC Name

11-oxatricyclo[6.5.0.010,12]trideca-1(13),2,4,6,8,10(12)-hexaene

InChI

InChI=1S/C12H8O/c1-2-4-6-10-8-12-11(13-12)7-9(10)5-3-1/h1-8H

InChI Key

LWEAGLRRPXUFGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC2=CC3=C(O3)C=C2C=C1

Origin of Product

United States

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